molecular formula C16H20BNO2 B14018052 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-indene-1-carbonitrile

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No.: B14018052
M. Wt: 269.1 g/mol
InChI Key: VXDFZWYQFAGGCE-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-indene-1-carbonitrile is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to a dioxaborolane ring and an indene moiety. The presence of the boron atom makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-indene-1-carbonitrile typically involves a multi-step processThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the formation of the boron-carbon bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-indene-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the Suzuki-Miyaura coupling, the major product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-indene-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the development of boron-containing drugs, which have shown promise in cancer therapy due to their ability to target specific cellular pathways.

    Medicine: It is explored for its potential in boron neutron capture therapy (BNCT), a type of radiation therapy for cancer treatment.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-indene-1-carbonitrile involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of stable boron-oxygen or boron-nitrogen bonds. These interactions are crucial in its applications in drug development and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-indene-1-carbonitrile apart is its indene moiety, which provides additional stability and reactivity compared to other boronic esters. This unique structure makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C16H20BNO2

Molecular Weight

269.1 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carbonitrile

InChI

InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-12-11(10-18)8-9-13(12)14/h5-7,11H,8-9H2,1-4H3

InChI Key

VXDFZWYQFAGGCE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(C3=CC=C2)C#N

Origin of Product

United States

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